molecular formula C24H28N4O4 B10841426 2,7-Bis[3-(ethylamino)propionamido]anthraquinone

2,7-Bis[3-(ethylamino)propionamido]anthraquinone

Cat. No.: B10841426
M. Wt: 436.5 g/mol
InChI Key: HJVRZEPJBMFCNQ-UHFFFAOYSA-N
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Description

2,7-Bis[3-(ethylamino)propionamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes

Preparation Methods

The synthesis of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone typically involves the following steps:

    Starting Material: The process begins with 2,7-diaminoanthraquinone.

    Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce acetyl groups.

    Amination: The acetylated intermediate is then aminated to introduce the ethylamino groups.

    Final Product: The final product, this compound, is obtained after purification.

Chemical Reactions Analysis

2,7-Bis[3-(ethylamino)propionamido]anthraquinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2,7-Bis[3-(ethylamino)propionamido]anthraquinone has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism is particularly significant in the context of cancer treatment .

Comparison with Similar Compounds

2,7-Bis[3-(ethylamino)propionamido]anthraquinone can be compared with other anthraquinone derivatives, such as:

    Doxorubicin: A well-known anthraquinone derivative used as a chemotherapy drug. Unlike this compound, doxorubicin intercalates DNA and inhibits topoisomerase II.

    Mitoxantrone: Another anthraquinone derivative used in cancer treatment. It also inhibits topoisomerase II but has a different side effect profile compared to doxorubicin.

    Danthron: A naturally occurring anthraquinone used as a laxative.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

3-(ethylamino)-N-[7-[3-(ethylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide

InChI

InChI=1S/C24H28N4O4/c1-3-25-11-9-21(29)27-15-5-7-17-19(13-15)24(32)20-14-16(6-8-18(20)23(17)31)28-22(30)10-12-26-4-2/h5-8,13-14,25-26H,3-4,9-12H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

HJVRZEPJBMFCNQ-UHFFFAOYSA-N

Canonical SMILES

CCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCC

Origin of Product

United States

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